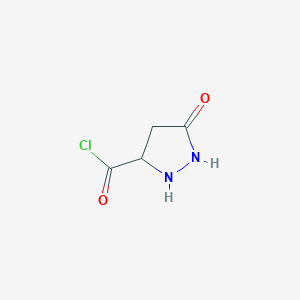

5-Oxopyrazolidine-3-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

64186-71-6 |

|---|---|

Molecular Formula |

C4H5ClN2O2 |

Molecular Weight |

148.55 g/mol |

IUPAC Name |

5-oxopyrazolidine-3-carbonyl chloride |

InChI |

InChI=1S/C4H5ClN2O2/c5-4(9)2-1-3(8)7-6-2/h2,6H,1H2,(H,7,8) |

InChI Key |

JSTIWBCGVZMZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NNC1=O)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Oxopyrazolidine 3 Carbonyl Chloride and Its Precursors

Strategies for Carbonyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, enabling the activation of the carboxyl group for subsequent reactions. For precursors like 5-oxopyrazolidine-3-carboxylic acid, this conversion is typically achieved through acyl chlorination.

The direct conversion of a carboxylic acid to its corresponding acyl chloride is accomplished by treating the acid with a suitable chlorinating agent. chemguide.co.uklibretexts.org This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. chemguide.co.uklibretexts.org Common reagents used for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukwikipedia.org The choice of reagent can depend on the sensitivity of the starting material and the desired purity of the product, as the by-products of the reaction vary. For instance, the reaction with thionyl chloride produces gaseous by-products (sulfur dioxide and hydrogen chloride), which can simplify purification. chemguide.co.uk

The general reaction is represented as:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This method is widely applied in the synthesis of various pharmaceutical and agrochemical intermediates where an activated carboxyl group is required for amide or ester bond formation. google.combiointerfaceresearch.com

Thionyl chloride (SOCl₂) is a frequently used and cost-effective reagent for preparing acyl chlorides from carboxylic acids. youtube.com The reaction mechanism involves the carboxylic acid's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. youtube.com This is followed by the departure of a chloride ion and subsequent steps that ultimately release sulfur dioxide and hydrogen chloride as gaseous by-products, driving the reaction to completion. youtube.com

To accelerate this conversion, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. youtube.comacs.org DMF reacts with the chlorinating agent, such as thionyl chloride or oxalyl chloride, to form a Vilsmeier reagent, which is a highly reactive iminium salt intermediate. wikipedia.orggoogle.com This intermediate is more electrophilic than the initial chlorinating agent and reacts more rapidly with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. wikipedia.org While effective, the use of DMF with chlorinating agents can lead to the formation of dimethylcarbamoyl chloride (DMCC) as a minor by-product, which is a potential toxicological concern. acs.org

Interactive Table: Common Chlorinating Systems for Acyl Chloride Formation

| Chlorinating Agent | Catalyst | Typical By-products | Key Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | SO₂, HCl, DMCC | Cost-effective, gaseous by-products simplify purification chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | CO, CO₂, HCl | Milder conditions, suitable for more sensitive substrates wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | None | POCl₃, HCl | Highly reactive, effective for less reactive acids chemguide.co.uk |

Synthesis of Key Pyrazolidinone Intermediates

The core of the target molecule is the pyrazolidinone ring, which must be synthesized prior to the final chlorination step. A crucial intermediate in many synthetic routes is an ester derivative, which contains the necessary carboxylic acid precursor.

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate (CAS No. 500011-88-1) is a key intermediate for various agrochemicals. nih.govresearchgate.netgoogle.com Its synthesis establishes the required pyrazolidinone ring substituted with a chloropyridine group. The structure consists of a five-membered pyrazolidinone ring which adopts an envelope conformation. nih.govresearchgate.net

The most common and direct method for synthesizing 3-pyrazolidinone derivatives involves the reaction of α,β-unsaturated esters with hydrazine (B178648) compounds. researchgate.netarkat-usa.org Specifically, the synthesis of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate is typically achieved through the condensation reaction of 2-hydrazinyl-3-chloropyridine with diethyl maleate (B1232345). This reaction proceeds via an initial Michael addition of the hydrazine to the double bond of the diethyl maleate, followed by an intramolecular cyclization through condensation, which forms the stable five-membered pyrazolidinone ring. The reaction is often carried out in a solvent such as ethanol (B145695) under reflux conditions. Recent advancements have focused on improving yield and purity, with some patented processes utilizing an organo-silver complex as a catalyst to achieve yields greater than 80% and purity exceeding 96% under mild conditions (25–30°C). google.com

Interactive Table: Summary of Synthetic Steps and Potential Issues

| Step | Reactants | Product | Potential Issues/By-products |

|---|---|---|---|

| Pyrazolidinone Formation | 2-hydrazinyl-3-chloropyridine, Diethyl Maleate | Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | Incomplete cyclization, regioisomers, dimer formation researchgate.net |

Formation of 5-Oxopyrazolidine-3-carboxylic Acid Esters

The synthesis of esters of 5-oxopyrazolidine-3-carboxylic acid is a key step in the derivatization of the pyrazolidinone core. One notable method involves the reaction of a hydrazine compound with a dialkyl ester of a dicarboxylic acid, such as fumarate (B1241708) or maleate esters.

In a typical procedure, a hydrazine compound is reacted with an alkali metal alkoxide in the presence of an organo silver complex at a temperature ranging from 20 °C to 50 °C. To this reaction mixture, a dialkyl ester of a carboxylic acid is slowly added, maintaining the temperature in the same range. The reaction is carried out with continuous stirring and monitored by High-Performance Liquid Chromatography (HPLC) until optimal formation of the desired alkyl 5-oxopyrazolidine-3-carboxylate is observed. This process has been reported to yield the product with a purity of over 96% and a yield greater than 80%. google.com

For instance, the reaction of a substituted hydrazine with di-isopropyl maleate at 25-30°C can produce isopropyl 2-(substituted)-5-oxo-pyrazolidine-3-carboxylate. The slow addition of the dialkyl ester over a period of about 2 hours is crucial for achieving high yield and purity. google.com

| Reactant 1 | Reactant 2 | Product | Yield | Purity |

|---|---|---|---|---|

| 2-(3-chloropyridin-2-yl)hydrazine | Di-isopropyl maleate | Isopropyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate | 80% | 96.4% |

Preparation of α-Amino Acid-Derived 3-Pyrazolidinones

Synthetic strategies for novel 3-pyrazolidinone derivatives functionalized at various positions have been extensively studied. nih.govresearchgate.net A multi-step synthesis starting from N-protected glycines allows for the preparation of 5-aminoalkyl-3-pyrazolidinones. This process involves Masamune-Claisen homologation, reduction, O-mesylation, and subsequent cyclization with a hydrazine derivative. nih.govresearchgate.net

The synthesis of 5-substituted-3-pyrazolidinones can be initiated from commercially available N-Boc-glycine. The process begins with the activation of N-Boc-glycine with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by treatment with Meldrum's acid. The resulting intermediate is then subjected to Masamune-Claisen homologation. This well-established protocol serves as a foundational step for creating the necessary carbon framework for subsequent cyclization. researchgate.net

Following the homologation and subsequent reduction and O-mesylation steps, the pyrazolidinone ring is formed through cyclization with a hydrazine derivative. This ring-closure step is a critical part of the synthetic sequence, leading to the formation of the 5-aminoalkyl-3-pyrazolidinone core structure. The choice of hydrazine derivative can be varied to introduce different substituents at the N(1) position of the pyrazolidinone ring. The free amines can then be obtained by acidolytic deprotection. nih.govresearchgate.net

An alternative approach to the title compound involves a 'ring switching' transformation of N-Boc-pyrrolin-2(5H)-one with hydrazine hydrate. nih.govresearchgate.net

| Starting Material | Key Synthetic Steps | Product |

|---|---|---|

| N-Boc-glycine | 1. Masamune-Claisen homologation 2. Reduction 3. O-mesylation 4. Cyclization with hydrazine derivative | 5-Aminoalkyl-3-pyrazolidinones |

| N-Boc-pyrrolin-2(5H)-one | 'Ring switching' with hydrazine hydrate | 5-Aminoalkyl-3-pyrazolidinones |

Catalytic Approaches in Pyrazolidinone Synthesis

Catalytic methods offer efficient and often more environmentally benign routes to pyrazolidinone synthesis. Various catalytic systems have been developed to control the chemo- and regioselectivity of these reactions, leading to a diverse range of functionalized pyrazolidinone derivatives. nih.govresearchgate.net

Rhodium(III)-catalyzed [4+1] and [4+3] annulations of pyrazolidinones with alkynes have been reported to construct pyrazolo[1,2-a]indazolones and benzodiazepines, respectively. nih.gov These methods primarily focus on C-H bond activation and annulation cascades. More recent developments have explored catalyst-controlled divergent reactions that can proceed through selective N-N bond activation, leading to different heterocyclic scaffolds from the same starting materials. nih.govresearchgate.net For example, a catalytic system can be tuned to selectively produce [4+1] or [3+2] annulation products from the reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones. nih.gov

Silica-supported thionyl chloride (SiO2-SOCl2), also referred to as silica-chloride, has emerged as an effective and reusable heterogeneous catalyst in organic synthesis. This solid acid catalyst is prepared by treating silica (B1680970) gel with thionyl chloride. researchgate.netbiomedres.us The resulting silica-chloride is a white powder that can be used in various synthetic transformations. researchgate.net

In the context of pyrazolidinone synthesis, silica-chloride has been utilized as a catalyst for the preparation of 3-oxo-pyrazolidine-4-carbonitrile derivatives of steroids. This heterogeneous catalytic approach allows for the synthesis of these complex molecules in substantial yields. researchgate.net The use of a solid-supported catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration and potentially reused, which aligns with the principles of green chemistry. biomedres.us

The preparation of silica-chloride involves the slow, dropwise addition of thionyl chloride to a well-stirred suspension of silica gel in a solvent like dichloromethane (B109758) at room temperature. After a period of stirring, the solvent is removed under reduced pressure to yield the dry silica-chloride catalyst. biomedres.us

| Catalyst | Reaction Type | Products |

|---|---|---|

| Rh(III) | [4+1] Annulation | Pyrazolo[1,2-a]indazolones |

| Rh(III) | [4+3] Annulation | Benzodiazepines |

| Silica-Chloride (SiO2-SOCl2) | Heterogeneous Catalysis | 3-Oxo-pyrazolidine-4-carbonitrile derivatives |

Reactivity Profiles and Transformational Pathways of 5 Oxopyrazolidine 3 Carbonyl Chloride

Acylation Reactions and Downstream Derivative Formation

The acyl chloride moiety at the 3-position of the pyrazolidinone ring is the primary site for nucleophilic acyl substitution. This reactivity is fundamental to the synthesis of numerous ester and amide derivatives, which serve as key intermediates in various synthetic applications.

Esterification Reactions of 5-Oxopyrazolidine-3-carbonyl Chloride

The reaction of this compound with alcohols provides a direct route to the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition is followed by the elimination of a chloride ion, which is an excellent leaving group, to form the ester. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed. rsc.orgmasterorganicchemistry.com

This reaction is generally exothermic and proceeds rapidly, often at room temperature. rsc.org The choice of alcohol can be varied widely, from simple alkyl alcohols to more complex structures, allowing for the synthesis of a diverse library of 5-oxopyrazolidine-3-carboxylate esters. These esters are valuable intermediates; for instance, ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate is a known precursor in the synthesis of agrochemicals.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Ethanol (B145695) | Pyridine | Ethyl 5-oxopyrazolidine-3-carboxylate |

| This compound | Methanol | Triethylamine | Methyl 5-oxopyrazolidine-3-carboxylate |

| This compound | Isopropanol | Pyridine | Isopropyl 5-oxopyrazolidine-3-carboxylate |

Amidation Reactions and Phenylcarboxamide Synthesis

Analogous to esterification, this compound readily undergoes amidation when treated with primary or secondary amines. The reaction with anilines (phenylamines) specifically yields phenylcarboxamide derivatives. The mechanism mirrors that of esterification, involving the nucleophilic attack of the amine's nitrogen atom on the acyl chloride's carbonyl carbon. researchgate.net Subsequent elimination of the chloride ion and deprotonation of the nitrogen atom by a base results in the formation of a stable amide bond. organic-chemistry.org

The synthesis of N-phenylcarboxamides is significant as this moiety is present in numerous biologically active compounds. The reaction conditions are generally mild, and a wide variety of substituted anilines can be used to generate a broad spectrum of derivatives. The resulting N-phenyl-5-oxopyrazolidine-3-carboxamides can serve as precursors for more complex molecules. For example, pyrazole (B372694) carboxylic acid amides have been synthesized from related pyrazole-3-carbonyl chlorides and investigated for their biological activities. nih.gov

Table 2: Phenylcarboxamide Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Aniline | Triethylamine | N-phenyl-5-oxopyrazolidine-3-carboxamide |

| This compound | 4-Chloroaniline | Pyridine | N-(4-chlorophenyl)-5-oxopyrazolidine-3-carboxamide |

| This compound | 2-Methoxyaniline | Triethylamine | N-(2-methoxyphenyl)-5-oxopyrazolidine-3-carboxamide |

Transformations of the Pyrazolidinone Ring System

Beyond the reactivity of the acyl chloride, the pyrazolidinone ring itself can undergo various transformations, including oxidation and reduction, which alter the core heterocyclic structure. Furthermore, when the ring is substituted with other reactive moieties, such as a halogenated pyridine, additional reaction pathways become accessible.

Oxidation Pathways of Pyrazolidinone Derivatives

The saturated pyrazolidinone ring is susceptible to oxidation, which can lead to several potential products depending on the oxidant and reaction conditions. One common transformation is the dehydrogenation of the pyrazolidine (B1218672) ring to form the corresponding pyrazolinone or pyrazole. This aromatization can be achieved using various oxidizing agents. For instance, the oxidation of pyrazolines to pyrazoles can be accomplished by heating in DMSO under an oxygen atmosphere or by using bromine. rsc.org

Another potential oxidation pathway involves the nitrogen atoms of the ring, which can be oxidized to form N-oxides. organic-chemistry.orgshd-pub.org.rs This transformation typically employs peroxy acids, such as m-chloroperoxybenzoic acid (MCPBA). The introduction of an N-oxide group significantly alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. shd-pub.org.rs

Furthermore, under harsh oxidative conditions, oxidative cleavage of the heterocyclic ring can occur. researchgate.netacs.org Reagents like potassium permanganate (B83412) or ozone can break the C-C or C-N bonds within the ring, leading to the formation of acyclic dicarbonyl or carboxylic acid derivatives. researchgate.netacs.orgchemrxiv.org Photocatalytic oxidation of saturated N-heterocycles is also a known method for functionalization, potentially leading to α-hydroxylation adjacent to a nitrogen atom. rsc.orgnih.gov

Reduction Pathways of Pyrazolidinone Derivatives

The pyrazolidinone ring contains an amide (lactam) functionality, which can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group completely to a methylene (B1212753) group, which would open the ring to form a substituted 1,3-diaminopropane (B46017) derivative. thieme-connect.comnih.gov However, a more common transformation is the reduction of the carbonyl to a hydroxyl group or its complete removal while maintaining the ring structure, which often requires specific catalytic systems.

Nucleophilic Substitution at Halogenated Pyridine Moieties

When the pyrazolidinone ring is N-substituted with a halogenated pyridine, such as a 3-chloro-2-pyridyl group, the pyridine ring itself becomes a site for further functionalization. Halogenated pyridines are susceptible to nucleophilic aromatic substitution (SₙAr), particularly when the halogen is at the 2- or 4-position, which are activated by the electron-withdrawing nitrogen atom. rsc.orgthieme-connect.com

In a derivative like ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate, the chlorine atom is at the 3-position. Nucleophilic substitution at the 3-position of pyridine is generally slower than at the 2- or 4-positions because the negative charge in the Meisenheimer-like intermediate cannot be delocalized onto the ring nitrogen. rsc.org However, under appropriate conditions with strong nucleophiles, substitution can still occur. Common nucleophiles for such reactions include alkoxides, amines, and thiols. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the pyridine ring, forming an intermediate, followed by the elimination of the halide ion to restore aromaticity. rsc.org This pathway allows for the introduction of a wide range of functional groups onto the pyridine moiety, further diversifying the chemical space accessible from this compound derivatives.

Intramolecular Cyclization and Rearrangement Reactions of this compound

The reactivity of this compound is characterized by the interplay between the reactive acyl chloride group and the pyrazolidinone ring. This duality allows for a range of intramolecular transformations, leading to the formation of complex heterocyclic systems. While specific studies on the intramolecular reactions of this compound are not extensively documented, analogous transformations in related systems provide a framework for understanding its potential reactivity pathways.

Visible Light Photocatalytic Asymmetric Cycloadditions (e.g., for Pyrrolo[1,2-a]indole Synthesis)

The synthesis of pyrrolo[1,2-a]indoles, a scaffold present in numerous bioactive natural products, has been the focus of significant research. One modern approach to constructing this ring system involves visible light photocatalysis, which allows for the generation of radical intermediates under mild conditions. While direct examples involving this compound are not prevalent in the literature, the known reactivity of acyl chlorides in such photocatalytic cycles offers a basis for discussing its potential applications.

A relevant study by Xie and coworkers in 2020 detailed a visible light-catalyzed tandem radical cyclization of N-propargylindoles with various acyl chlorides to produce 2-acyl-9H-pyrrolo[1,2-a]indoles. nih.gov This transformation proceeds through the generation of an acyl radical from the acyl chloride via a photocatalytic cycle. This acyl radical then adds to the alkyne of the N-propargylindole, initiating a cascade that results in the formation of the pyrrolo[1,2-a]indole core. The reaction demonstrates good functional group tolerance and proceeds under mild, metal-free conditions.

Based on this precedent, a hypothetical reaction pathway for this compound in the synthesis of a pyrrolo[1,2-a]indole derivative can be proposed. The key steps would likely involve:

Acyl Radical Formation: Under visible light irradiation and in the presence of a suitable photocatalyst, this compound could undergo a single-electron reduction followed by the loss of a chloride anion to generate the corresponding 5-oxopyrazolidine-3-carbonyl radical.

Intermolecular Addition: This acyl radical could then add to a suitable radical acceptor, such as an N-substituted indole (B1671886) with an appropriate tether for cyclization.

Intramolecular Cyclization: The resulting radical intermediate would then undergo an intramolecular cyclization onto the indole ring.

Rearomatization/Termination: The final step would involve a rearomatization of the indole ring system and termination of the radical chain, yielding the desired pyrrolo[1,2-a]indole product fused with the pyrazolidinone moiety.

The following table summarizes the key aspects of this proposed reaction, drawing parallels from the study on N-propargylindoles and acyl chlorides.

| Parameter | Details based on Analogous Reactions |

| Reactants | This compound, N-substituted indole with a radical acceptor moiety |

| Catalyst | Organic dye or metal-based photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) |

| Light Source | Visible light (e.g., blue LEDs) |

| Key Intermediate | 5-Oxopyrazolidine-3-carbonyl radical |

| Proposed Product | Pyrrolo[1,2-a]indole fused with a pyrazolidinone ring |

It is important to emphasize that this represents a potential application of this compound based on established reactivity patterns of similar compounds. Further experimental investigation would be necessary to validate this specific transformation.

Ring Switching Transformations in Pyrazolidinone Systems

Ring switching transformations, where one heterocyclic ring is converted into another, are powerful tools in synthetic organic chemistry for accessing diverse molecular scaffolds. These rearrangements can be triggered by various stimuli, including light, heat, or chemical reagents. For pyrazolidinone systems, such transformations could potentially involve the cleavage of one or more bonds within the five-membered ring and subsequent re-cyclization to form a new ring system.

Currently, there is a lack of specific literature detailing ring switching transformations of this compound. The high reactivity of the acyl chloride moiety would likely dominate the chemistry of this compound, favoring intermolecular reactions with nucleophiles or the intramolecular pathways discussed previously.

However, considering the general reactivity of pyrazolidinones, one could speculate on potential rearrangement pathways under specific conditions. For instance, activation of the carbonyl group at the 5-position or the nitrogen atoms of the pyrazolidinone ring could initiate a cascade of bond cleavages and formations. Such a process might lead to the expansion or contraction of the pyrazolidinone ring or its transformation into a different heterocyclic system altogether.

The potential for such rearrangements would be highly dependent on the reaction conditions and the presence of other functional groups in the molecule. For example, a suitably positioned nucleophile within the pyrazolidinone structure could potentially attack the acyl chloride, leading to a transannular cyclization and subsequent rearrangement.

The table below outlines hypothetical scenarios for ring switching transformations, although it must be stressed that these are speculative and not supported by direct experimental evidence for this compound.

| Transformation Type | Potential Trigger | Hypothetical Product |

| Ring Expansion | Lewis acid activation of a carbonyl group, followed by nucleophilic attack and bond migration. | A six-membered heterocyclic system. |

| Ring Contraction | Photochemical activation leading to the extrusion of a small molecule (e.g., N₂). | A four-membered heterocyclic system. |

| Transannular Rearrangement | Intramolecular nucleophilic attack on the acyl chloride by a tethered functional group. | A bicyclic system with a rearranged core structure. |

Structural Diversity and Derivatives of 5 Oxopyrazolidine 3 Carbonyl Chloride

Pyrazole-Carboxamide Derivatives and Their Structural Features

The reaction of 5-oxopyrazolidine-3-carbonyl chloride with various amines readily yields a diverse family of pyrazole-carboxamide derivatives. This transformation is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by introducing a variety of substituents. The structural features of these derivatives are largely dictated by the nature of the amine used and the substitution pattern on the pyrazolidinone ring.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic properties and molecular orbitals (HOMO and LUMO) of pyrazole-carboxamide compounds, providing insights into their stability and reactivity. These studies help in rationalizing the observed biological activities and in designing new derivatives with enhanced properties.

| Derivative Class | Key Structural Features | Potential Interactions | Source |

| Primary Carboxamides | Terminal -CONH2 group | Hydrogen bond donor/acceptor | |

| Secondary Carboxamides | -CONHR group, substituent R influences conformation | Hydrogen bond donor/acceptor, potential for steric hindrance | |

| Tertiary Carboxamides | -CONR1R2 group, lacks N-H donor | Hydrogen bond acceptor only |

Functionalized Pyrazolidinone Structures through Derivatization

The versatility of this compound extends to the synthesis of more complex functionalized pyrazolidinone structures. By reacting it with bifunctional nucleophiles, such as amino acid esters or complex molecules like steroids, a wide range of derivatives can be accessed.

Amino Acid Ester Functional Pyrazolyl Compounds

The coupling of this compound with amino acid esters results in the formation of pyrazolyl compounds bearing peptide-like functionalities. These derivatives are of interest due to their potential to mimic or interact with biological systems where amino acids and peptides play a key role. The synthesis involves the formation of an amide bond between the carbonyl chloride and the amino group of the amino acid ester.

The resulting structures combine the heterocyclic pyrazolidinone core with the chiral and functional diversity of natural or unnatural amino acids. The ester group can serve as a handle for further chemical modifications or can be hydrolyzed to the corresponding carboxylic acid, providing another point of interaction or attachment. The specific amino acid side chain introduces a variety of functional groups (e.g., hydroxyl, carboxyl, amino, aromatic rings), which can significantly influence the physicochemical properties and biological interactions of the final compound.

Steroidal 3-Oxo-pyrazolidine-4-carbonitrile Derivatives

The derivatization of the pyrazolidinone scaffold can also be extended to include large, lipophilic moieties such as steroids. While the direct reaction of this compound with a steroid might be challenging, multistep synthetic routes can lead to the fusion of these two important chemical motifs. For example, a common approach to steroidal heterocycles involves the reaction of α-hydroxymethylene-oxo-steroids with dinucleophiles. A related strategy could be envisioned starting from a suitably functionalized pyrazolidinone.

The resulting steroidal pyrazolidinone derivatives are hybrid molecules that combine the structural features of a steroid nucleus with a heterocyclic ring. These compounds are of interest for their potential to interact with steroid receptors or other biological targets in a novel manner. The steroid moiety imparts significant lipophilicity and a defined three-dimensional shape to the molecule, which can be crucial for binding to specific protein pockets.

Halogenated Analogs and their Structure-Reactivity Relationships

The introduction of halogen atoms onto the pyrazolidinone or its derivatives can profoundly impact their chemical and physical properties. Halogenation is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity.

Impact of Halogenation on Molecular Properties and Potential Reactivity

Halogenation affects the electronic distribution within the molecule due to the electronegativity and size of the halogen atom. This can influence the reactivity of nearby functional groups. For example, a halogen atom on the pyrazole (B372694) ring can alter the acidity of the N-H protons and the nucleophilicity of the ring nitrogen atoms.

The presence of halogens can also lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. These interactions can play a significant role in directing crystal packing and in the binding of a molecule to its biological target. The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Impact on Properties | Source |

| Fluorine | 3.98 | 1.47 | Can increase metabolic stability, may alter conformation | |

| Chlorine | 3.16 | 1.75 | Increases lipophilicity, can participate in halogen bonding | |

| Bromine | 2.96 | 1.85 | Further increases lipophilicity, stronger halogen bond donor than chlorine | |

| Iodine | 2.66 | 1.98 | Strongest halogen bond donor, significant increase in size and lipophilicity |

Regioselective and Stereoselective Synthesis of Functionalized Pyrazolidinone Derivatives

The synthesis of functionalized pyrazolidinone derivatives often presents challenges in controlling regioselectivity and stereoselectivity. The pyrazolidinone ring has multiple reactive sites, and the introduction of substituents can lead to the formation of different isomers.

Regioselectivity refers to the preferential reaction at one site over another. For instance, in the derivatization of the pyrazolidinone ring, reactions can potentially occur at the nitrogen atoms, the carbonyl group, or at a carbon atom of the ring. The choice of reagents, catalysts, and reaction conditions is crucial for directing the reaction to the desired position. For example, catalyst-controlled C-H functionalization has been developed for the highly regioselective synthesis of functionalized pyrazolidinones.

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. The pyrazolidinone ring can contain chiral centers, and the synthesis of enantiomerically pure or enriched compounds is often a key objective, particularly for pharmaceutical applications. Asymmetric synthesis methods, including the use of chiral catalysts or starting materials, are employed to control the stereochemical outcome of the reactions. The development of stereoselective methods for the synthesis of pyrazolidinone derivatives is an active area of research.

Applications in Advanced Organic Synthesis

Role as Key Synthetic Intermediates

The primary role of 5-Oxopyrazolidine-3-carbonyl chloride and its derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, is that of a critical building block for creating high-value chemical products. These compounds are key precursors in multi-step syntheses, where they are used to introduce the pyrazole-carboxamide moiety into a target molecule. This is particularly significant in the synthesis of modern insecticides.

A principal application of pyrazole-5-carbonyl chloride derivatives is in the manufacturing of anthranilic diamide (B1670390) insecticides, a class of compounds known for their novel mode of action targeting insect ryanodine (B192298) receptors. lookchem.com The synthesis of two major commercial insecticides, Chlorantraniliprole and Cyantraniliprole, heavily relies on this intermediate. lookchem.comnih.gov

The general synthetic strategy involves the condensation reaction between a pyrazole-5-carbonyl chloride intermediate and a substituted anthranilic acid derivative. lookchem.comgoogle.com For example, the synthesis of Chlorantraniliprole is achieved by reacting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride with 2-amino-5-chloro-N,3-dimethylbenzamide. patsnap.com This key amidation step directly links the two essential fragments of the final insecticide molecule. patsnap.com

The pyrazole (B372694) carbonyl chloride itself is typically generated in-situ or as a stable intermediate from its corresponding carboxylic acid, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. patsnap.comgoogle.comgoogle.com This activation is commonly achieved using chlorinating agents such as thionyl chloride, oxalyl chloride, or solid phosgene (B1210022) (triphosgene). patsnap.comgoogle.comgoogle.com Some synthetic routes bypass the isolation of the acid chloride by forming a benzoxazinone (B8607429) intermediate, which then reacts with an amine to yield the final product. unifiedpatents.com

The synthesis pathway for Cyantraniliprole follows a similar logic, involving the condensation of 5-Bromo-2-(3-chloro-2-pyridyl)-2H-pyrazole-3-carbonyl chloride with 2-Amino-5-cyano-N,3-dimethylbenzamide. google.com The process highlights the modularity and efficiency of using the pyrazole carbonyl chloride as a reactive handle for constructing complex diamide bonds. rsc.org

| Target Insecticide | Pyrazole Intermediate | Coupling Partner | Key Reaction |

|---|---|---|---|

| Chlorantraniliprole | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride lookchem.compatsnap.comgoogle.com | 2-amino-5-chloro-N,3-dimethylbenzamide patsnap.com | Amide bond formation (acylation) |

| Cyantraniliprole | 5-Bromo-2-(3-chloro-2-pyridyl)-2H-pyrazole-3-carbonyl chloride google.com | 2-Amino-5-cyano-N,3-dimethylbenzamide google.com | Amide bond formation (condensation) |

Information on the role of this compound as a precursor for pyrethroid intermediates could not be established from the search results. Synthetic pyrethroids are typically synthesized from chrysanthemic acid or pyrethric acid and specific alcohol components, a pathway that does not appear to involve pyrazolidinone intermediates. nih.govgoogle.com

Construction of Complex Heterocyclic Scaffolds

The reactivity of the pyrazolidinone ring system and its derivatives allows for its theoretical use in constructing more elaborate fused heterocyclic systems.

No information was found in the search results detailing the use of this compound or its derivatives in the synthesis of the Pyrrolo[1,2-a]indole scaffold. Published synthetic routes for this scaffold typically employ starting materials such as indoles or pyrroles. rsc.orgresearchgate.net

The search results did not provide a direct synthetic link between this compound and the synthesis of Imidazo[1,5–b]pyrazole or Pyrazolo[1,5–a]pyrazine series. The synthesis of these related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, generally starts from 5-aminopyrazole precursors which undergo cyclocondensation reactions. mdpi.comresearchgate.net

Development of Agrochemical Intermediates

The development and application of this compound and its analogues are firmly rooted in the agrochemical industry. Its significance lies in its established role as a pivotal intermediate for the production of anthranilic diamide insecticides like Chlorantraniliprole and Cyantraniliprole. lookchem.comgoogle.com The efficiency of the coupling reactions involving this acyl chloride allows for the large-scale, cost-effective manufacturing of these high-performance pesticides, making it a valuable compound in modern crop protection chemistry. patsnap.comunifiedpatents.com

Mechanistic Insights into Biological Relevance of Pyrazolidinone Containing Compounds

Exploration of Insecticidal Mechanisms at the Molecular Level

Derivatives of the pyrazolidinone structure have emerged as significant players in the development of modern insecticides, primarily through their targeted action on the insect nervous and muscular systems.

A prominent class of insecticides, known as diamides, which can be synthesized from pyrazolidinone intermediates, exert their effects by targeting insect ryanodine (B192298) receptors (RyRs). sci-hub.senih.govnih.gov These receptors are large-conductance calcium channels located on the sarcoplasmic and endoplasmic reticulum, playing a critical role in regulating the release of intracellular calcium stores, which is essential for muscle contraction. nih.govresearchgate.net

Pyrazolidinone-derived insecticides, such as anthranilic diamides, function as potent activators of insect RyRs. sci-hub.seresearchgate.net This activation leads to an uncontrolled and sustained release of Ca2+ from internal stores into the cytoplasm of muscle cells. sci-hub.seresearchgate.net The resulting depletion of calcium stores and persistently high cytoplasmic calcium levels disrupt normal muscle function, causing rapid cessation of feeding, paralysis, and ultimately, the death of the insect. researchgate.net

A key advantage of these compounds is their high selectivity for insect RyRs over their mammalian counterparts. sci-hub.se This selectivity is a crucial factor in their favorable safety profile for non-target organisms, including mammals. sci-hub.se Research into N-pyridylpyrazole amide derivatives containing a phthalimide (B116566) moiety, for example, has further confirmed that these compounds can act as potent activators of insect RyRs, demonstrating their potential as effective and environment-friendly insecticides. nih.gov In vitro studies using calcium imaging techniques have validated that specific derivatives are indeed novel leads that target these insect receptors. nih.gov

Potential in Anticancer Agent Development (Preclinical Investigations)

The versatility of the pyrazolidinone and related pyrazole (B372694) scaffolds has been extensively explored in oncology research, leading to the synthesis of numerous derivatives with promising anti-proliferative effects in preclinical models.

A substantial body of research has demonstrated the cytotoxic effects of pyrazolidinone and pyrazolone (B3327878) derivatives against a wide array of human cancer cell lines. nih.govjapsonline.com These in vitro studies are crucial for identifying lead compounds and elucidating their mechanisms of action at the cellular level.

For instance, a library of novel substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole revealed a compound with potent antiproliferative activity against MCF7 (breast), A549 (lung), Colo205 (colon), and A2780 (ovarian) cancer cell lines, with IC₅₀ values ranging from 0.01 to 0.65 µM. nih.gov Molecular docking studies suggested this compound functions as a tubulin inhibitor. nih.gov In another study, pyrazolo[3,4-d]pyrimidine derivatives showed high in vitro cytotoxicity against 15 different cancer cell lines, with one compound exhibiting an IC₅₀ value as low as 0.03 µM. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and decrease the mitochondrial membrane potential. nih.govjapsonline.com

The following table summarizes the in vitro anti-proliferative activity of selected pyrazole and pyrazolone derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Reference |

| Pyrimidine-pyrazole aryl urea derivatives | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | 15 cancer cell lines (including HT-29) | 0.03 - 6.561 | nih.gov |

| 1,4-Benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | nih.gov |

| Pyrazolo[3,4-b]pyridine amide derivatives | A549, MCF7, DU145, HeLa | 18.4 - 25.3 | nih.gov |

| Pyrazoline-based hydroxamate derivatives | (APN Inhibition) | 0.0062 | researchgate.net |

| 1,3-Diarylpyrazolones | A549, NCI-H522 | Not specified, but potent | nih.gov |

These findings underscore the potential of pyrazolidinone-related structures as scaffolds for the design of new anticancer agents with diverse mechanisms of action, including tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction. nih.govjapsonline.com

Anti-inflammatory Properties of Pyrazole and Pyrazolidinone Derivatives

The pyrazole and pyrazolidinone nuclei are present in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone (B1037) and sulfinpyrazone. nih.gov Modern research continues to investigate novel derivatives for their potential to modulate inflammatory pathways with greater specificity and fewer side effects.

Recent studies have focused on the ability of pyrazolidinone derivatives to interfere with key signaling pathways that regulate the production of pro-inflammatory mediators. A library of pyridazinones and related derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in human monocytic cell lines. nih.gov

The screening identified multiple compounds that effectively inhibited the transcriptional activity of nuclear factor κB (NF-κB), a pivotal regulator of the inflammatory response. nih.gov Further investigation of the most potent inhibitors confirmed that they also suppressed the LPS-induced production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in human MonoMac-6 monocytic cells. nih.gov This demonstrates a direct link between these compounds and the modulation of cytokine production.

The anti-inflammatory activity of many pyrazole derivatives is also attributed to their ability to inhibit enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net By inhibiting these enzymes, the compounds prevent the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.gov

Antimicrobial and Antifungal Activities (In Vitro Studies)

The structural features of pyrazolidinone derivatives make them attractive candidates for the development of new antimicrobial and antifungal agents, a critical need in an era of growing antibiotic resistance. nih.govnih.gov

In vitro screening of synthesized pyrazolidin-3-one (B1205042) derivatives has demonstrated significant activity against a range of pathogenic microbes. For example, various derivatives have shown notable antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Antifungal activity has also been observed against species like Candida albicans.

Studies have determined the Minimum Inhibitory Concentration (MIC) for these compounds, providing a quantitative measure of their potency. In one study, a series of 2-pyrazoline (B94618) derivatives exhibited antimicrobial activities with MIC values ranging from 32 to 512 µg/mL against various bacteria and fungi. nih.govnih.gov More recently, a bicyclic pyrazoline derivative was identified as a particularly promising lead, showing significant activity against several drug-resistant Staphylococcus and Enterococcus strains, with MIC values as low as 4 µg/mL. mdpi.com

The table below presents findings from in vitro antimicrobial and antifungal screening of representative pyrazolidinone and pyrazoline derivatives.

| Compound Class | Tested Microorganism(s) | Activity/MIC Values | Reference |

| Pyrazolidin-3-one derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans | Significant activity compared to standards | |

| 2-Pyrazoline derivatives | Various bacteria and fungi | 32-512 µg/mL | nih.govnih.gov |

| Bicyclic pyrazoline derivative | Drug-resistant Staphylococcus and Enterococcus strains | As low as 4 µg/mL | mdpi.com |

| Dichloro and trichloro pyrazolone derivatives | C. albicans, C. neoformans, S. aureus | Inhibitory effects similar or superior to bifonazole | researchgate.net |

These preclinical results highlight the potential of pyrazolidinone-based compounds as versatile scaffolds for developing new therapeutic agents to combat infectious diseases. nih.govmdpi.com

Efficacy Against Fungal Pathogens (e.g., Fusarium oxysporum)

Fusarium oxysporum is a soil-borne fungus that causes vascular wilt, a devastating disease affecting a wide range of agricultural crops and leading to significant economic losses worldwide. nih.gov The development of effective and environmentally safer fungicides is a critical area of research. Heterocyclic compounds, including those with pyrazole and pyrazolidinone structures, have been investigated for their antifungal properties. nih.gov

While direct studies on the efficacy of 5-Oxopyrazolidine-3-carbonyl chloride against Fusarium oxysporum are not available in current literature, research on related pyrazole derivatives suggests potential antifungal activity. nih.gov The mechanism of action for such compounds can vary, but they often interfere with essential fungal cellular processes. For instance, some heterocyclic fungicides disrupt the cell membrane or inhibit key enzymes involved in fungal growth and development. nih.gov Further research has explored pyrazolidinone derivatives for their potential to interfere with fungal signaling pathways or other vital cellular functions. researchgate.net The investigation of various small molecules has shown that the pyrazole skeleton and its derivatives can exhibit significant inhibitory activity against Fusarium oxysporum. nih.gov

The control of Fusarium oxysporum remains a challenge, and the exploration of novel chemical scaffolds like pyrazolidinones is a promising avenue for the development of new antifungal agents. nih.govresearchgate.net

Inhibition of Bacterial Cell Wall Synthesis Enzymes (e.g., MurA/MurB) by Pyrazolidinones

A crucial target for the development of novel antibiotics is the bacterial cell wall biosynthesis pathway, as it is essential for bacterial survival and absent in humans. patsnap.com The Mur enzymes (MurA-MurF) are responsible for the cytoplasmic steps of peptidoglycan synthesis, a major component of the bacterial cell wall. nih.govnih.gov Pyrazolidinone derivatives, specifically 3,5-dioxopyrazolidines, have been identified as potent inhibitors of two of these key enzymes: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov

The enzymes MurA and MurB catalyze the initial steps in the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a fundamental precursor for peptidoglycan. nih.gov Inhibition of these enzymes disrupts the entire pathway, leading to faulty cell wall construction, cell lysis, and bacterial death. patsnap.comnih.gov

Research has identified a series of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides that demonstrate inhibitory activity against both MurA and MurB from Escherichia coli and Staphylococcus aureus. nih.gov These compounds act as potent and specific inhibitors that bind within the active site of MurB, adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The structural similarity of pyrazolidinediones to other known MurA/MurB inhibitors has prompted screening efforts that have successfully identified novel compounds targeting this pathway. nih.gov

The inhibitory activities of several 3,5-dioxopyrazolidine derivatives against Mur enzymes are detailed in the table below, showcasing their potential as antibacterial agents. nih.gov

| Compound ID | Target Enzyme | Source Organism | IC₅₀ (μM) |

| Compound 1 | E. coli MurB | Escherichia coli | 4.1 - 6.8 |

| S. aureus MurB | Staphylococcus aureus | 4.3 - 10.3 | |

| E. coli MurA | Escherichia coli | 6.8 - 29.4 | |

| Compound 2 | E. coli MurB | Escherichia coli | 4.1 - 6.8 |

| S. aureus MurB | Staphylococcus aureus | 4.3 - 10.3 | |

| E. coli MurA | Escherichia coli | 6.8 - 29.4 | |

| E. coli MurC | Escherichia coli | Weak Inhibition | |

| Compound 3 | E. coli MurB | Escherichia coli | 4.1 - 6.8 |

| S. aureus MurB | Staphylococcus aureus | 4.3 - 10.3 | |

| E. coli MurA | Escherichia coli | 6.8 - 29.4 | |

| Compound 4 | E. coli MurB | Escherichia coli | 24.5 - 35 |

| S. aureus MurB | Staphylococcus aureus | 24.5 - 35 | |

| E. coli MurC | Escherichia coli | 24.5 - 35 | |

| Data sourced from studies on 3,5-dioxopyrazolidine derivatives. nih.gov |

This dual inhibition of both MurA and MurB by certain pyrazolidinone scaffolds presents a promising strategy for developing broad-spectrum antibiotics that could circumvent existing resistance mechanisms. nih.gov

Advanced Characterization and Computational Studies of 5 Oxopyrazolidine 3 Carbonyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for elucidating the intricate structural features of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods like NMR, Mass Spectrometry, and IR spectroscopy offer complementary information about the atomic arrangement, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular connectivity and stereochemistry.

In the context of 5-oxopyrazolidine-3-carbonyl chloride and its derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). youtube.com For the pyrazolidinone ring, the protons on the carbon backbone (C3 and C4) and the nitrogen atoms would exhibit characteristic chemical shifts and coupling patterns, which are essential for confirming the ring's integrity and substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. youtube.com The spectrum would show distinct signals for the carbonyl carbons (C5-oxo and the carbonyl chloride group), which typically appear far downfield (160-180 ppm), as well as for the aliphatic carbons of the ring. A regression study on a series of 1-phenyl-3-pyrazolidinones demonstrated a correlation between the ¹³C NMR chemical shift of the N-phenyl carbon and the compound's inhibitory potency, highlighting the technique's utility in structure-activity relationship studies. nih.gov The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, allows for the complete assignment of all proton and carbon signals, thus confirming the molecular connectivity. thieme-connect.de

| Nucleus | Typical Information Obtained | Application to this compound Derivatives |

|---|---|---|

| ¹H (Proton) | Chemical Shift (ppm), Integration, Multiplicity (Splitting) | Identifies protons on the pyrazolidinone ring (N-H, C-H) and substituents. Coupling patterns reveal proton-proton connectivity. |

| ¹³C (Carbon-13) | Chemical Shift (ppm) | Identifies distinct carbon environments, including the two carbonyl carbons (ring and acid chloride) and the ring's aliphatic carbons. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula.

The fragmentation pattern in MS is highly dependent on the molecule's structure. For pyrazolidinone derivatives, common fragmentation pathways involve cleavages adjacent to the carbonyl groups and within the heterocyclic ring. libretexts.orgmiamioh.edu Alpha-cleavage next to the carbonyl group is a typical fragmentation route for ketones and amides. nih.gov The loss of small, stable neutral molecules like CO (carbon monoxide) or radicals from the molecular ion can help piece together the structure of the parent compound.

Furthermore, mass spectrometry is a valuable tool for studying tautomeric equilibria in the gas phase, as it can analyze unimolecular processes without interference from solvents or intermolecular interactions. researchgate.netcore.ac.uk Pyrazolidinones can exist in keto-enol tautomeric forms. Mass spectrometry can distinguish between these tautomers because their distinct structures lead to different fragmentation pathways and mass spectra. conicet.gov.arconicet.gov.ar By analyzing the relative abundances of tautomer-specific fragment ions, it is possible to gain insights into the position of the tautomeric equilibrium in the gas phase. researchgate.netconicet.gov.ar Studies have shown that ionization in the mass spectrometer's ion source generally does not significantly alter the pre-existing equilibrium between tautomers. conicet.gov.ar

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong, sharp absorptions from the two carbonyl (C=O) groups. pressbooks.pubmasterorganicchemistry.com The cyclic amide (lactam) carbonyl typically absorbs in the range of 1670-1700 cm⁻¹, while the acid chloride carbonyl appears at a higher frequency, generally between 1770-1820 cm⁻¹. The exact position of these peaks provides clear evidence for both functional groups. libretexts.org

Other important absorptions include the N-H stretching vibration of the amide group, which is expected to appear as a moderate band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the aliphatic portions of the ring will be observed just below 3000 cm⁻¹. libretexts.org The presence and positions of these characteristic bands allow for rapid confirmation of the key functional groups within the molecule.

| Parameter | Value |

|---|---|

| Compound | Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate |

| Formula | C₁₁H₁₂ClN₃O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 15.488 Å, b = 10.009 Å, c = 16.249 Å |

| Ring Conformation | Envelope |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By solving the Schrödinger equation in an approximate manner, DFT can be used to optimize molecular geometries, calculate energies, and predict a variety of chemical properties.

For pyrazolidinone derivatives, DFT calculations can predict the stable conformations of the ring and the rotational barriers of substituents. ekb.eg Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. nih.gov These maps visualize the electron density distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg For this compound, the MEP would likely show negative potential around the carbonyl oxygens and a positive potential around the highly reactive carbonyl carbon of the acid chloride group. Global reactivity descriptors such as chemical hardness, global softness, and electrophilicity can also be calculated to quantify and predict the molecule's reactivity. ekb.egmdpi.com These theoretical predictions are invaluable for understanding reaction mechanisms and designing new derivatives with tailored properties.

Molecular Modeling and Docking Studies for Understanding Bioactivity Correlation

Molecular modeling and docking studies have become indispensable tools for elucidating the mechanisms of action and predicting the bioactivity of this compound derivatives. These computational techniques allow researchers to visualize and analyze the interactions between small molecules and their biological targets at an atomic level, providing a rational basis for drug design and development. By correlating docking scores and binding modes with experimental bioactivity, these studies offer valuable insights into the structure-activity relationships (SAR) of pyrazolidinone compounds.

Docking studies on pyrazoline derivatives, which share the core pyrazolidinone scaffold, have successfully predicted their potential as anti-inflammatory, anticancer, and antibacterial agents. For instance, in silico molecular docking has been used to evaluate the anti-inflammatory potential of novel pyrazoline derivatives by studying their interaction with the cyclooxygenase-2 (COX-2) enzyme. The results of these studies often show a high correlation between the docking scores and the in vivo anti-inflammatory activity, with specific compounds exhibiting strong binding affinities to the active site of the enzyme. researchgate.net Similarly, pyrazolone-based ligands have been investigated as potential anticancer agents by targeting signaling pathways like NF-κB. nih.gov Molecular docking simulations can reveal how these compounds inhibit cell proliferation by interacting with key proteins in the pathway. nih.gov

The predictive power of these models is further enhanced by molecular dynamics (MD) simulations, which provide insights into the stability and flexibility of the ligand-protein complex over time. nih.govnih.gov These simulations can confirm the stability of binding modes predicted by docking and help refine the understanding of the interactions driving bioactivity. nih.gov For example, studies on spiropyrazoline derivatives targeting the PARP1 enzyme in cancer cells have used docking calculations to predict binding affinities, which were then correlated with in vitro results showing enzyme degradation. mdpi.com The free energy of binding values calculated from these simulations serves as a quantitative measure of the binding strength. mdpi.com

These computational approaches are crucial for identifying key pharmacophoric features and understanding how different substituents on the pyrazolidinone ring influence biological activity. nih.gov The insights gained from molecular modeling and docking studies guide the synthesis of new derivatives with improved potency and selectivity.

Table 1: Molecular Docking Data for Pyrazolidinone and Related Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | Cyclooxygenase-2 (COX-2) | High docking scores (-8.009 and -7.937 for top compounds) correlated with significant anti-inflammatory activity. researchgate.net | researchgate.net |

| Pyrazolone-based Ligands | NF-κB | Docking studies revealed that pyrazolones inhibited cell proliferation by targeting the NF-κB signaling pathway. nih.gov | nih.gov |

| Spiropyrazoline Derivatives | PARP1 | Compounds demonstrated the ability to bind to the PARP1 active site with binding free energies of -9.7 and -8.7 kcal/mol. mdpi.com | mdpi.com |

Investigations into Tautomerism and Isomerism within Pyrazolidinone Systems

The chemical behavior and biological activity of pyrazolidinone systems are significantly influenced by the phenomena of tautomerism and isomerism. solubilityofthings.comresearchgate.net Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Pyrazolidinone derivatives can exist in several tautomeric forms, most commonly the keto (CH), enol (OH), and NH forms. The predominance of a specific tautomer can depend on various factors, including the nature of substituents, the solvent, and whether the compound is in a solution or solid state. rsc.orgmdpi.com

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and X-ray crystallography are powerful tools for identifying the dominant tautomeric forms in solution and in the solid state, respectively. rsc.orgmdpi.com For instance, studies on 1-substituted pyrazolones have shown that they can exist predominantly as 1H-pyrazol-3-ol tautomers in nonpolar solvents, forming dimers, while existing as monomers in polar solvents like DMSO. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to investigate the relative stabilities of different tautomers. rsc.orgkatwacollegejournal.com By calculating the ground state energies of each form in the gas phase or in different solvents (using models like the PCM solvation model), researchers can predict the most stable tautomer and the energy barriers for interconversion. rsc.orgkatwacollegejournal.com These theoretical calculations often show good agreement with experimental data from NMR and X-ray studies. researchgate.netrsc.org The investigation of E/Z isomerism, particularly around C=N double bonds that can be present in derivatives, is also critical. Computational methods can quantify the energy barriers for rotation and, combined with experimental data like low-temperature NMR, can unambiguously identify the isomers present under specific conditions. nih.gov

Table 2: Tautomeric Forms of Pyrazolidinone Systems

| Tautomeric Form | Description | Method of Investigation | Key Findings | Reference |

|---|---|---|---|---|

| CH-form (Keto) | Carbonyl group at C5, with a methylene (B1212753) group at C4. | X-ray Crystallography, Computational (AM1, PM3, HF/6-31G*) | Found to be the most stable form in the gas and solid states for certain derivatives. rsc.org | rsc.org |

| OH-form (Enol) | Hydroxyl group at C5, forming a pyrazole (B372694) ring. | NMR Spectroscopy (¹H, ¹³C, ¹⁵N), X-ray Crystallography | Predominant form in nonpolar solvents for 1-phenyl derivatives; exists as dimers. mdpi.com | mdpi.com |

Emerging Research Frontiers and Future Perspectives for 5 Oxopyrazolidine 3 Carbonyl Chloride Research

Rational Design of Novel Pyrazolidinone-Based Scaffolds for Enhanced Properties

The rational design of new drug candidates is a cornerstone of modern pharmaceutical research, aiming to optimize therapeutic efficacy while minimizing off-target effects. For pyrazolidinone-based scaffolds derived from 5-oxopyrazolidine-3-carbonyl chloride, structure-based drug design and computational modeling are proving to be indispensable tools. nih.gov By leveraging X-ray crystallography data of target proteins, researchers can design pyrazolidinone derivatives that fit precisely into the active site, enhancing potency and selectivity. nih.gov

One successful approach involves the creation of hybridized scaffolds. For instance, combining the pyrazolidinone core with other pharmacologically active moieties, such as quinazolinone, has led to the development of novel compounds with potential as antifungal agents. nih.gov Similarly, the design of spiroxindoles combined with a benzimidazole (B57391) scaffold has been explored for the identification of new murine double minute two (MDM2) inhibitors. rug.nl

Quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are also being employed. mdpi.com These models provide detailed insights into the structural requirements for biological activity, guiding the synthesis of new derivatives with improved properties. mdpi.com By analyzing the steric and electrostatic fields of a series of compounds, researchers can predict the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. mdpi.com

| Design Strategy | Approach | Potential Outcome |

| Structure-Based Design | Utilizes 3D structural information of biological targets to design complementary inhibitors. nih.gov | Enhanced potency and selectivity of pyrazolidinone derivatives. |

| Scaffold Hopping/Hybridization | Combines the pyrazolidinone core with other known pharmacophores. nih.govrug.nl | Novel compounds with dual-action mechanisms or improved pharmacokinetic profiles. |

| 3D-QSAR Modeling | Employs computational models (CoMFA, CoMSIA) to correlate molecular structure with biological activity. mdpi.com | Predictive guidance for designing molecules with optimized therapeutic effects. |

Expanding the Scope of Synthetic Transformations Involving this compound

The reactivity of the acid chloride group in this compound makes it a versatile starting material for a wide range of chemical transformations. Its primary utility lies in the acylation of various nucleophiles, such as amines, alcohols, and phenols, to generate a library of amide and ester derivatives. These reactions are fundamental to building the molecular diversity necessary for drug discovery programs.

Recent advances in synthetic methodology are continually expanding the repertoire of reactions applicable to the pyrazolidinone core. arkat-usa.org For example, cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. researchgate.net The development of visible-light photoredox catalysis has enabled novel glycosylation reactions of related azomethine imines, suggesting potential new pathways for modifying the pyrazolidinone scaffold. rsc.org

Furthermore, metal-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl groups at various positions on the pyrazolidinone ring, provided suitable precursors are synthesized from the carbonyl chloride. The N-acylation of the pyrazolidinone ring itself, followed by reduction, is another strategy to create more complex, substituted derivatives. google.com These advanced synthetic methods are crucial for exploring new chemical space and generating novel pyrazolidinone-based compounds.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of a molecule influences its biological activity. For pyrazolidinone derivatives, SAR studies have been instrumental in optimizing their performance as antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov

In the context of antibacterial agents, modifications to the side chain attached to the pyrazolidinone nitrogen have been shown to significantly impact potency and spectrum of activity. nih.gov For anti-inflammatory 3,5-pyrazolidinedione derivatives, the acidity of the proton at the 4th position is closely linked to their pharmacological activity. pharmacy180.com Abolishing this acidity by substitution often leads to a loss of anti-inflammatory effects. pharmacy180.com Conversely, excessive enhancement of acidity can decrease anti-inflammatory activity while increasing other effects like uricosuric activity. pharmacy180.com

The table below summarizes key SAR findings for different classes of pyrazolidinone derivatives.

| Biological Target/Activity | Structural Modification | Effect on Activity |

| Antibacterial | Modification of the side chain at the C-7 nitrogen. nih.gov | Improved potency and spectrum of activity. |

| Antifungal | Introduction of specific substituents on aryl rings. | Enhanced activity against fungal strains like Candida albicans. researchgate.net |

| Anti-inflammatory | Substitution at the 4th position of the pyrazolidinedione ring. pharmacy180.com | Abolishes anti-inflammatory activity. |

| Anti-inflammatory | Introduction of a keto group in the γ-position of a butyl side chain. pharmacy180.com | Produces active compounds. |

| Anticancer | Variation of substituents on pyrazoline–thiazolidinone hybrids. nih.gov | Moderate to potent cytotoxicity against various tumor cell lines. |

Development of Sustainable and Environmentally Benign Synthetic Routes for Production

The pharmaceutical industry is increasingly focusing on the development of green and sustainable chemical processes to minimize its environmental footprint. For the production of pyrazolidinone derivatives, this involves the use of safer solvents, reducing waste, and employing catalytic methods.

One promising approach is the use of cascade reactions, which can accomplish multi-step transformations in a single pot, thereby reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net A notable example is a cascade process where air serves as an economical and sustainable oxidant. researchgate.net The use of water as a reaction medium, catalyzed by simple metal salts like Mg(II) acetylacetonate, has also been reported for the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives, offering a green alternative to traditional organic solvents. researchgate.net

Furthermore, the development of catalytic asymmetric synthesis methods is crucial for producing enantiomerically pure pyrazolidinone derivatives, which is often a requirement for modern therapeutic agents. csic.es These methods can avoid the need for chiral resolution, which is an inefficient and wasteful process. The future of large-scale production of this compound and its derivatives will likely rely on the implementation of such sustainable and environmentally benign synthetic routes.

Exploration of New Biological Targets and Diverse Therapeutic Applications for Pyrazolidinone Derivatives

While pyrazolidinone derivatives have been historically investigated for their anti-inflammatory and antibacterial properties, emerging research is uncovering their potential to interact with a much broader range of biological targets. nih.govfrontiersin.org This opens up new avenues for their application in diverse therapeutic areas.

In the field of neurodegenerative diseases, pyrazoline-containing compounds have been identified as inhibitors of monoamine oxidase (MAO) and acetylcholine (B1216132) esterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively. nih.gov The neuroprotective effects of some pyrazolone (B3327878) derivatives have been linked to their ability to regulate inflammatory pathways in the brain, such as the NF-κB/TNF-α signaling cascade. nih.gov

In oncology, pyrazolidinone-based scaffolds are being explored as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. researchgate.net For example, novel hydrazide analogues linked to a 2-pyridinyl quinazolone scaffold have been investigated as PI3K inhibitors for their anticancer potential. researchgate.net Microtubules, a validated target in cancer therapy, are also being explored. researchgate.net The versatility of the pyrazolidinone scaffold makes it a promising platform for developing targeted therapies for a wide range of diseases, and future research will undoubtedly continue to uncover new biological targets and applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-oxopyrazolidine-3-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the conversion of 5-oxopyrazolidine-3-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions . Key factors include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of SOCl₂. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from intermediates like 5-oxopyrazolidine-3-carboxylic acid or residual SOCl₂ .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the carbonyl chloride group (C=O stretch at ~1770–1800 cm⁻¹) and absence of -OH from the precursor acid (~2500–3500 cm⁻¹) .

- ¹H/¹³C NMR : The pyrazolidine ring protons appear as multiplets in δ 3.5–4.5 ppm, while the carbonyl chloride carbon resonates at δ ~160–170 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., C₄H₅ClN₂O₂: 156.56 g/mol). Discrepancies may indicate impurities like hydrolyzed products .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane). Regular FT-IR monitoring is advised to detect hydrolysis (appearance of -OH stretches) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

- Methodological Answer : Competing hydrolysis (due to trace moisture) and dimerization (via nucleophilic attack of the chloride on adjacent carbonyl groups) are common. Kinetic studies using in situ Raman spectroscopy can monitor reaction progress. Optimizing solvent polarity (e.g., toluene vs. THF) and adding molecular sieves reduce hydrolysis . Computational modeling (DFT) of transition states can predict favorable pathways .

Q. How can researchers resolve contradictions in spectral data for structurally similar impurities?

- Methodological Answer : For example, if NMR shows unexpected peaks at δ 2.5–3.0 ppm, this may indicate methylsulfonyl impurities (common in sulfonyl chloride precursors) . Use high-resolution LC-MS/MS to differentiate isobaric species. Cross-reference with synthetic intermediates (e.g., 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride ) to identify contamination sources.

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : For amide bond formation, use bulky amines (e.g., tert-butylamine) to sterically hinder undesired N-acylation. Solvent effects (e.g., DMF for polar transition states) and catalytic bases (e.g., DMAP) improve yield . Kinetic vs. thermodynamic control can be assessed via time-resolved ¹H NMR .

Q. How do computational models predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic hotspots. For instance, the carbonyl carbon shows higher positive charge density (~+0.45 e) compared to the pyrazolidine ring, favoring attack by nucleophiles like amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.